![molecular formula C12H9N3O2S B246260 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide](/img/structure/B246260.png)
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide, also known as MBTF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and materials science. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. In materials science, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to bind to and inhibit the activity of certain potassium channels, leading to changes in cellular excitability and signaling.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to reduce the firing rate of neurons and decrease the release of certain neurotransmitters. In cancer research, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In materials science, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used as a building block for the synthesis of materials with unique optical and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is its versatility, as it can be used in a range of applications and synthesized using relatively simple methods. However, one limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Additionally, the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, which could complicate its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. In neuroscience, further studies could investigate the specific ion channels targeted by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide and their potential therapeutic applications. In cancer research, studies could focus on optimizing the efficacy and specificity of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide as an anticancer agent. In materials science, research could explore the synthesis of novel materials using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide as a building block, with potential applications in electronics and photonics. Overall, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide represents a promising area of research with potential applications in a range of fields.
Synthesemethoden
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide can be synthesized through a multistep process involving the reaction of 5-methyl-2-amino-1,3-benzothiazole with furan-2-carboxylic acid chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
Molekularformel |
C12H9N3O2S |
---|---|
Molekulargewicht |
259.29 g/mol |
IUPAC-Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-5-8-11(15-18-14-8)10(7)13-12(16)9-3-2-6-17-9/h2-6H,1H3,(H,13,16) |
InChI-Schlüssel |
JJSLOBVOOBHEMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.